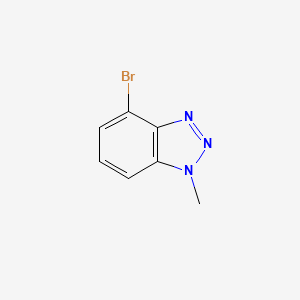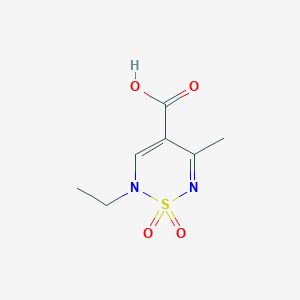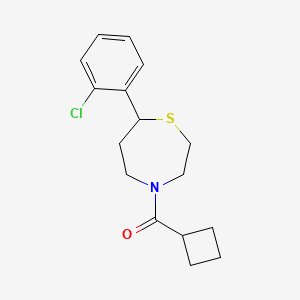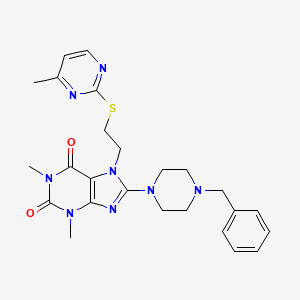
2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide involves multi-step reactions, starting from base pyrazole compounds with substitutions at specific positions, leading to complex structures through reactions like cyclization and coupling. Compounds with pyrazole and acetamide groups, as seen in related research, are typically synthesized using reactions that involve intermediates with substitutions that provide the necessary functional groups for further reactions (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR), is crucial for confirming the structure of synthesized compounds. For compounds similar to the one , structural characterization is achieved using these analytical techniques, ensuring the correct arrangement of atoms and identification of functional groups (Lukose et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds with a pyrazole-acetamide structure include reactions with various reagents to form derivatives that exhibit a range of biological activities. The functional groups present in these compounds, such as the acetamide and pyrazole rings, play a critical role in their reactivity, allowing for the synthesis of diverse derivatives with potential applications in medicinal chemistry (Khalil, Sayed, & Raslan, 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are essential for understanding their behavior in different environments. These properties are typically influenced by the compound's molecular structure, with factors like intermolecular hydrogen bonding and molecular geometry affecting its physical characteristics. For instance, crystal structure analysis can reveal how molecules are packed in the solid state, which influences the compound's melting point and solubility (Narayana et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
Research in the field of synthetic chemistry has led to the development of novel compounds with potential therapeutic applications. For instance, novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized, showcasing significant anti-inflammatory activity in assays. This illustrates the chemical versatility and potential of such compounds in developing new therapeutics (K. Sunder & Jayapal Maleraju, 2013).
Antioxidant and Coordination Complexes
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These compounds, through various hydrogen bonding interactions, form supramolecular architectures with significant antioxidant activity. Such research underlines the importance of structural design in enhancing the biological activity of compounds (K. Chkirate et al., 2019).
Anti-Cancer Activity
The exploration of fluoro-substituted compounds for their anticancer properties has been a significant area of research. Novel fluoro substituted benzo[b]pyran derivatives demonstrated anticancer activity at low concentrations against human cancer cell lines, indicating the potential for such compounds in cancer therapy (A. G. Hammam et al., 2005).
Analgesic and Antipsychotic Agents
The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols showcases the potential of fluoro-substituted compounds as novel antipsychotic agents. These compounds exhibit significant activity in behavioral animal tests without interacting with dopamine receptors, offering a new pathway for antipsychotic drug development (L D Wise et al., 1987).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-23-13(8-15(22-23)16-10-19-6-7-20-16)9-21-17(24)11-25-14-4-2-12(18)3-5-14/h2-8,10H,9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRZSTSPTNWUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)

![N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide](/img/structure/B2491877.png)
![Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2491880.png)
![1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2491881.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2491887.png)
![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)

![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2491891.png)
